3-Methyl-1H-pyrazole-4-carboxylic acid 3-Methyl-1H-pyrazole-4-carboxylic acid 3-methyl-pyrazole-4-carboxylic acid is a member of the class of pyrazoles that is 1H-pyrazole with methyl and carboxylic acid group substituents at positions 3 and 4 respectively. It has a role as a metabolite. It is a member of pyrazoles and a monocarboxylic acid. It derives from a hydride of a 1H-pyrazole.
Brand Name: Vulcanchem
CAS No.: 1035225-22-9
VCID: VC8163421
InChI: InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9)
SMILES: CC1=C(C=NN1)C(=O)O
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol

3-Methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1035225-22-9

VCID: VC8163421

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1H-pyrazole-4-carboxylic acid - 1035225-22-9

Description

3-Methyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention in various fields due to its potential applications in pharmaceuticals, agrochemicals, and material science .

Synthesis Methods

The synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid often involves the reaction of hydrazine derivatives with carbonyl compounds or other suitable substrates. One common method involves the cyclocondensation reaction of methyl hydrazine with an appropriate carbonyl compound under acidic conditions.

Synthesis Yield and Purity

The synthesis typically yields high purity products, with reported yields of up to 64% and purity exceeding 99.5% through multi-step processes involving diazotization and coupling reactions.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound, confirming its structure and purity.

Applications

3-Methyl-1H-pyrazole-4-carboxylic acid has several notable applications across various fields:

  • Agricultural Chemistry: It serves as a key building block in the synthesis of herbicides and fungicides, helping to improve crop yields and protect plants from diseases .

  • Pharmaceutical Development: It is used in the development of new drugs, particularly in creating compounds that target specific biological pathways, enhancing therapeutic efficacy .

  • Material Science: The chemical is applied in formulating advanced materials, including polymers and coatings, which offer improved durability and resistance to environmental factors .

  • Analytical Chemistry: It acts as a reagent in various analytical techniques, aiding in the detection and quantification of other substances in complex mixtures .

  • Biochemistry: Researchers utilize it to study metabolic pathways and enzyme functions, providing insights into biological processes and potential disease mechanisms .

Research Findings

Research indicates that pyrazole derivatives, including 3-methyl-1H-pyrazole-4-carboxylic acid, can inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications. The exact mechanism varies depending on the specific biological target.

Metal Complexes

Metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and characterized, showing luminescence and electrocatalytic properties. These complexes exhibit potential applications in materials science and catalysis .

Data Tables

CAS No. 1035225-22-9
Product Name 3-Methyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
IUPAC Name 5-methyl-1H-pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9)
Standard InChIKey HLYYXPDTFLUERX-UHFFFAOYSA-N
SMILES CC1=C(C=NN1)C(=O)O
Canonical SMILES CC1=C(C=NN1)C(=O)O
PubChem Compound 557600
Last Modified Aug 20 2023

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